molecular formula C21H21N3O5S B3296649 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide CAS No. 893997-00-7

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide

Cat. No.: B3296649
CAS No.: 893997-00-7
M. Wt: 427.5 g/mol
InChI Key: MRLCUEVEWFJJEP-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is a structurally complex small molecule featuring a benzamide core linked to a substituted thiazole ring. Key structural elements include:

  • 3-Nitrobenzamide moiety: The nitro group at the meta position of the benzamide may enhance electron-withdrawing effects, influencing reactivity and biological interactions.
  • 3,4-Dimethoxyphenyl substituent: This substituent on the thiazole ring introduces lipophilicity and may modulate pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-19(9-10-22-20(25)14-5-4-6-16(11-14)24(26)27)30-21(23-13)15-7-8-17(28-2)18(12-15)29-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCUEVEWFJJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers. The identification of the compound’s primary targets and their roles would require further experimental studies.

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 424.50 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to affect enzymes involved in signal transduction pathways and apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, disrupting microbial cell wall synthesis and inhibiting growth .
  • Anticancer Potential : Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AntimicrobialInhibits growth of various bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
NeuroprotectivePotentially inhibits acetylcholinesterase (AChE), relevant for Alzheimer's disease

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Studies : In vitro studies have shown that this compound significantly reduces cell viability in breast and prostate cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation markers .
  • Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antimicrobial agents.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of thiazole compounds similar to this compound. These studies indicate that modifications to the thiazole ring or substituents can enhance biological activity:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole ring have been correlated with increased potency against specific cancer types and improved selectivity for certain enzyme targets .
  • In Silico Studies : Computational modeling has been employed to predict binding affinities and interactions with target proteins, providing insights into optimizing the compound for better efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Key Features Molecular Weight Biological Activity/Notes Reference
Target Compound 3-Nitrobenzamide + 4-methylthiazole + 3,4-dimethoxyphenyl Not reported Likely modulates biological targets via dual aromatic/thiazole interactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + 3,4-dimethoxyphenethylamine ~313.38 Synthesized in 80% yield; no activity reported
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Nitrobenzamide + thiazole + triazole ~491.50 Moderate antimicrobial activity against E. coli
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitrobenzamide + 3-chlorophenethyl ~304.74 Bio-functional hybrid; fully characterized
Sulfonamide analogs (G856-3209) 4-Nitrobenzenesulfonamide + thiazole-ethyl group 463.53 Structural analogs with higher molecular weight

Key Observations

Structural Diversity :

  • The target compound combines a thiazole ring and 3-nitrobenzamide , distinguishing it from simpler benzamides like Rip-B and sulfonamide analogs .
  • Unlike N-(3-chlorophenethyl)-4-nitrobenzamide , the meta-nitro substitution in the target compound may alter electronic properties and binding modes.

The 3,4-dimethoxyphenyl group (shared with Rip-B) is associated with enhanced solubility and target engagement in plant growth modulators (: 14.19% activity, p < 0.05) .

Synthetic Feasibility :

  • The target compound’s synthesis likely mirrors methods for Rip-B (80% yield via amide coupling) and N-(3-chlorophenethyl)-4-nitrobenzamide (using nitrobenzoyl chloride) .

Molecular Weight and Lipophilicity :

  • Sulfonamide analogs (e.g., G856-3209, MW 463.53) are heavier than the target compound, which may impact bioavailability. The thiazole and dimethoxyphenyl groups in the target compound balance lipophilicity for membrane penetration.

Research Implications

The unique combination of 3-nitrobenzamide , thiazole , and dimethoxyphenyl groups positions the compound as a candidate for further pharmacological screening. Comparative data suggest:

  • Antimicrobial Potential: Similar nitrobenzamide-thiazole hybrids exhibit activity against E. coli .
  • Electron-Withdrawing Effects : The meta-nitro group may enhance stability and interaction with biological targets compared to para-substituted analogs .
  • SAR Opportunities : Modifying the thiazole’s methyl group or methoxy substituents could optimize activity, as seen in plant growth modulators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of thiazole-nitrobenzamide derivatives typically involves cyclocondensation of substituted thioamides with α-haloketones, followed by coupling with nitrobenzamide intermediates. For example, thiazole ring formation can be achieved under reflux in ethanol with triethylamine as a base . Yield optimization requires precise temperature control (20–25°C for coupling steps) and solvent selection (e.g., dioxane for amide bond formation). Purity is enhanced via recrystallization from ethanol-DMF mixtures and monitored by TLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group orientation?

  • Methodological Answer : Use a combination of 1H^1 \text{H} and 13C^13 \text{C} NMR to resolve aromatic protons and confirm substitution patterns (e.g., 3,4-dimethoxyphenyl vs. para-substituted analogs). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated in related thiazole-benzamide structures . IR spectroscopy confirms amide C=O stretches (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7). Compare results to structurally similar compounds, such as N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, which showed IC50_{50} values <10 µM in antifungal studies . Ensure assays include positive controls (e.g., fluconazole for antifungals) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-nitro group and 3,4-dimethoxyphenyl substituent in target binding?

  • Methodological Answer : Synthesize analogs with nitro group replacements (e.g., -NH2_2, -CN) or methoxy positional isomers. Use molecular docking against hypothesized targets (e.g., kinase domains or microbial enzymes) to compare binding affinities. For example, 3-nitrobenzamide derivatives showed enhanced interactions with Mycobacterium tuberculosis enoyl-ACP reductase in docking studies . Validate predictions with enzymatic inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar thiazole-benzamide compounds?

  • Methodological Answer : Standardize assay protocols (e.g., cell line origins, incubation times) to minimize variability. For instance, discrepancies in anticancer activity between studies may arise from differences in apoptosis markers (e.g., caspase-3 vs. Annexin V staining). Meta-analysis of PubChem data (e.g., AID 504850) and dose-response curve comparisons can identify outliers . Cross-validate findings using orthogonal methods (e.g., Western blotting for protein targets).

Q. How can in vivo pharmacokinetic challenges (e.g., poor solubility or metabolic instability) be addressed for this compound?

  • Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoformulation (liposomes or PEGylated nanoparticles). Metabolic stability can be assessed using liver microsome assays (e.g., human CYP450 isoforms). For analogs like N-(3-chlorophenethyl)-4-nitrobenzamide, methyl or ethyl substitutions on the benzamide ring reduced hepatic clearance by 40% in rodent models .

Q. What crystallographic or computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., tubulin or DNA gyrase) and solve structures via X-ray diffraction (resolution ≤2.0 Å). For computational validation, perform molecular dynamics simulations (100 ns trajectories) to assess binding mode stability. Compare results to known inhibitors, such as thiazole derivatives binding to ATP pockets in kinase domains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.